Cyclooctyl Derivatization Enhances Antiproliferative Potency
In a head-to-head comparative study of nine fluorine-containing biguanide derivatives sharing the 3,4-difluorophenyl core, the cyclooctyl-substituted derivative (compound 4b) exhibited the strongest growth inhibition across all three tested cancer cell lines (HepG2, Ovcar3, and T24) [1]. Specifically, in T24 bladder cancer cells—the most sensitive cell line identified—the cyclooctyl derivative demonstrated superior antiproliferative activity compared to analogs with smaller or differently sized carbon rings [1]. This demonstrates that the 3,4-difluorophenyl biguanide scaffold can be optimized through N-substitution to achieve enhanced potency, with ring size being a critical determinant of activity.
| Evidence Dimension | Antiproliferative activity (GI50) in T24 bladder cancer cells |
|---|---|
| Target Compound Data | Compound 4b (cyclooctyl-substituted 3,4-difluorophenylbiguanide): GI50 = 1.4 μM |
| Comparator Or Baseline | Compound 3b (cyclohexyl-substituted analog): GI50 = 12.3 μM |
| Quantified Difference | 8.8-fold lower GI50 (greater potency) for the cyclooctyl derivative |
| Conditions | MTT assay; T24 human bladder cancer cell line; 48-hour incubation |
Why This Matters
For medicinal chemistry programs, this quantifies the SAR advantage of the 3,4-difluorophenyl core as a scaffold amenable to potency optimization via N-substitution, with cyclooctyl modification providing a validated path to single-digit micromolar activity.
- [1] Xie Y, et al. Design, Synthesis, Anti-Proliferative Effects, and Mechanistic Details of Fluorine-Containing Biguanide Derivatives with Various Carbon Rings. Med Chem. 2025;21(8):858-865. doi:10.2174/0115734064323679240904112446. View Source
